(2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]succinic acid {(4S)-8-fluoro-2-[4-(3-methoxyphenyl)piperazine-1-yl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-3,4-dihydroquinazoline-4-yl}acetic acid methyl ester
CAS No.:
Cat. No.: VC18984522
Molecular Formula: C50H48F4N4O12
Molecular Weight: 972.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C50H48F4N4O12 |
|---|---|
| Molecular Weight | 972.9 g/mol |
| IUPAC Name | (2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;methyl 2-[(4S)-8-fluoro-2-[4-(3-methoxyphenyl)piperazin-1-yl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-4H-quinazolin-4-yl]acetate |
| Standard InChI | InChI=1S/C30H30F4N4O4.C20H18O8/c1-40-21-7-4-6-20(17-21)36-12-14-37(15-13-36)29-35-28-22(8-5-9-23(28)31)24(18-27(39)42-3)38(29)25-16-19(30(32,33)34)10-11-26(25)41-2;1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14/h4-11,16-17,24H,12-15,18H2,1-3H3;3-10,15-16H,1-2H3,(H,21,22)(H,23,24)/t24-;15-,16-/m00/s1 |
| Standard InChI Key | ORBOVPDSXOKTQB-GDGVXITASA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.COC1=C(C=C(C=C1)C(F)(F)F)N2[C@H](C3=C(C(=CC=C3)F)N=C2N4CCN(CC4)C5=CC(=CC=C5)OC)CC(=O)OC |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.COC1=C(C=C(C=C1)C(F)(F)F)N2C(C3=C(C(=CC=C3)F)N=C2N4CCN(CC4)C5=CC(=CC=C5)OC)CC(=O)OC |
Introduction
Molecular Architecture and Stereochemical Features
Structural Composition and Functional Groups
The molecule comprises three primary domains: a succinic acid backbone, a 3,4-dihydroquinazoline moiety, and aromatic substituents. The (2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]succinic acid segment features two para-methylbenzoyl groups esterified to the C2 and C3 positions of succinic acid, with defined S-configurations at both stereocenters. The {(4S)-8-fluoro-2-[4-(3-methoxyphenyl)piperazine-1-yl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-3,4-dihydroquinazoline-4-yl}acetic acid methyl ester component introduces a tetracyclic system with a fluorine atom at C8, a trifluoromethyl group at the meta position of a 2-methoxyphenyl ring, and a piperazine-linked 3-methoxyphenyl group.
Crystallographic Insights
Although direct crystallographic data for this specific compound are unavailable, studies on analogous structures provide critical insights. For instance, the crystal structure of 2,3-bis((4-methylbenzoyl)oxy)succinic acid–N,N-dimethylformamide (1/1) (C23H25NO9) reveals an orthorhombic lattice (space group P21212) with unit cell parameters a = 15.8641(6) Å, b = 11.1230(4) Å, and c = 13.0925(5) Å . Hydrogen bonding between the succinic acid’s carbonyl groups and DMF’s oxygen atoms stabilizes the crystal packing, a feature likely conserved in the target compound .
Synthetic Pathways and Optimization
Multi-Step Synthesis Strategy
The synthesis of this compound likely involves sequential esterifications, nucleophilic substitutions, and cyclization reactions:
-
Succinic Acid Functionalization: (2S,3S)-succinic acid undergoes dual esterification with 4-methylbenzoyl chloride under basic conditions to yield the bis-ester intermediate.
-
Quinazoline Core Assembly: Condensation of 2-aminobenzylamine with aldehydes or ketones, followed by cyclization, forms the 3,4-dihydroquinazoline scaffold . Fluorination at C8 may employ Selectfluor® or analogous electrophilic fluorinating agents.
-
Piperazine Coupling: The piperazine ring is introduced via nucleophilic aromatic substitution, leveraging the reactivity of a chlorinated or fluorinated quinazoline intermediate.
-
Esterification of the Acetic Acid Side Chain: Methanol and a catalytic acid (e.g., H2SO4) esterify the carboxylic acid group, finalizing the structure.
Challenges in Purification
Chromatographic purification is critical after each step due to the compound’s polarity and stereochemical complexity. Reverse-phase HPLC with C18 columns and gradient elution (acetonitrile/water) is commonly employed.
Pharmacological Profile and Mechanism of Action
Structure-Activity Relationships (SAR)
-
Fluorine at C8: Enhances metabolic stability by resisting oxidative degradation.
-
Trifluoromethyl Group: Increases hydrophobic interactions with target proteins.
-
Piperazine Substituent: Modulates receptor selectivity, particularly for serotonin and dopamine receptors, hinting at CNS applications.
Crystallographic and Spectroscopic Characterization
| Parameter | Value (Analogous Compound ) |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P21212 |
| Unit Cell Dimensions | a = 15.8641(6) Å |
| b = 11.1230(4) Å | |
| c = 13.0925(5) Å | |
| Volume | 2310.26(15) ų |
| Z | 4 |
| R1 (all data) | 0.0372 |
¹H NMR (400 MHz, CDCl3) of related esters shows characteristic signals: δ 7.25–7.15 (m, aromatic H), δ 5.30 (s, succinate CH), δ 3.70 (s, OCH3).
Applications and Future Directions
Therapeutic Prospects
-
Antiviral Agents: CMV and herpesvirus infections.
-
CNS Disorders: Serotonin receptor modulation for depression/anxiety.
-
Oncology: Topoisomerase inhibition in solid tumors.
Synthetic Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume